![molecular formula C24H15ClF3N5O2 B2714413 N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-51-7](/img/no-structure.png)
N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound, like other triazoles, contains a five-membered aromatic azole chain. Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Applications De Recherche Scientifique
Drug Discovery
The unique structure of N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide makes it an attractive candidate for drug development. Researchers have investigated its potential as an anticonvulsant, antimicrobial, or anticancer agent. For instance, one derivative exhibited effective cytotoxic activity against various cancer cell lines with nanomolar IC50 values .
Mécanisme D'action
Target of Action
Compounds with a 1,2,3-triazole core, like this one, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that 1,2,3-triazoles can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds .
Biochemical Pathways
1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in similar compounds has been shown to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit a broad spectrum of pharmaceutical activity .
Action Environment
The stability of 1,2,3-triazoles is generally high, suggesting they may be resistant to various environmental conditions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 2-chlorobenzylamine with 3-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 6-chloro-8-nitroquinazoline to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "3-(trifluoromethyl)benzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "6-chloro-8-nitroquinazoline" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with triethylamine and 3-(trifluoromethyl)benzoyl chloride in dichloromethane to form the intermediate 2-chlorobenzyl 3-(trifluoromethyl)benzoate.", "Step 2: The intermediate from step 1 is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of triethylamine and dichloromethane to form the intermediate N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid.", "Step 3: The intermediate from step 2 is then reacted with 6-chloro-8-nitroquinazoline in the presence of triethylamine and dichloromethane to yield the final product N-(2-chlorobenzyl)-5-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |
Numéro CAS |
1031650-51-7 |
Formule moléculaire |
C24H15ClF3N5O2 |
Poids moléculaire |
497.86 |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-5-oxo-3-[3-(trifluoromethyl)phenyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H15ClF3N5O2/c25-18-7-2-1-4-15(18)12-29-22(34)14-8-9-17-19(11-14)33-21(30-23(17)35)20(31-32-33)13-5-3-6-16(10-13)24(26,27)28/h1-11,32H,12H2,(H,29,34) |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)C(F)(F)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)

![2-Pyridin-3-yl-1-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2714333.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)
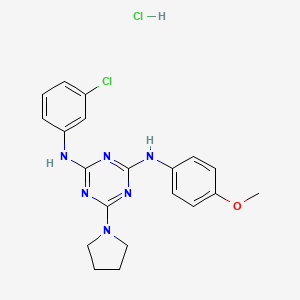
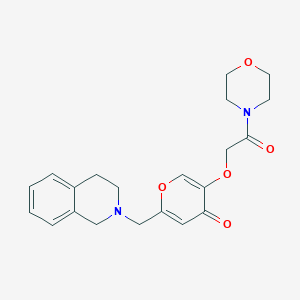
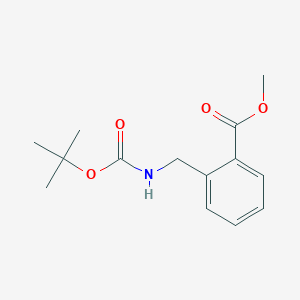
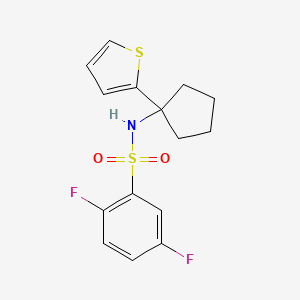
![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)
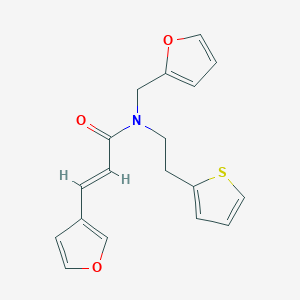
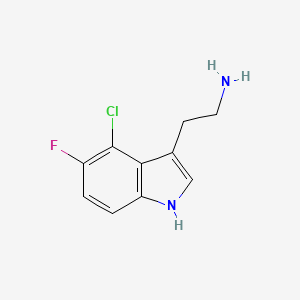
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)
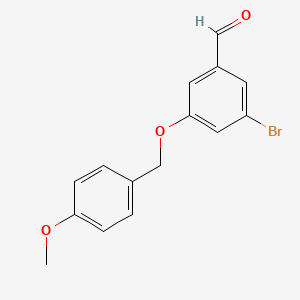
![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)